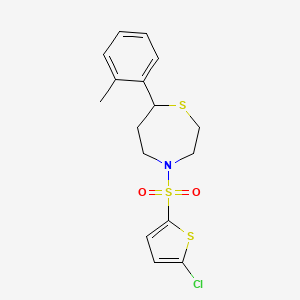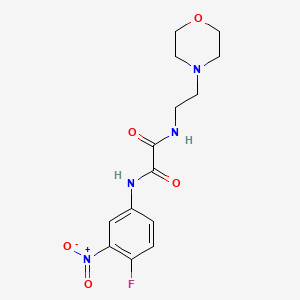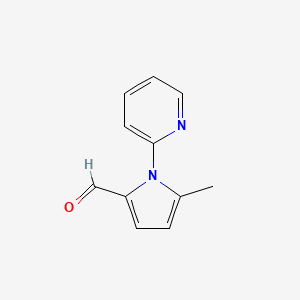![molecular formula C22H28ClN3O3S2 B2876251 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216598-91-2](/img/structure/B2876251.png)
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Cytomegalovirus DNA Maturation
A novel compound demonstrated selective nonnucleoside inhibition of cytomegalovirus (CMV) replication, pointing to interference with viral DNA maturation and packaging. This inhibition coincides with the accumulation of dense bodies and noninfectious enveloped particles, indicating a specific target on viral DNA maturation steps distinct from mammalian DNA processes, thus suggesting a high specificity and safety profile for potential therapeutic applications (Buerger et al., 2001).
Generation of Structurally Diverse Library
Utilizing a structurally related compound as a starting material, a variety of alkylation and ring closure reactions were employed to generate a diverse library of compounds. This approach demonstrates the compound's versatility in synthesizing a wide array of structurally diverse molecules, highlighting its potential as a key intermediate in medicinal chemistry and drug discovery efforts (Roman, 2013).
Synthesis of Heterocycles for Potential Therapeutic Use
A study described the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles using a related compound. These synthesized heterocycles have potential therapeutic applications, showcasing the compound's role in facilitating the development of novel pharmacologically active agents (Darweesh et al., 2016).
Antiviral and Antimicrobial Applications
A new (quinazolin-4-ylamino)methyl-phosphonate derivative was synthesized and characterized, displaying weak to good antiviral activity against Tobacco mosaic virus (TMV). This study underscores the potential of utilizing such compounds in the development of antiviral agents, contributing to the fight against viral diseases (Luo et al., 2012). Additionally, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized, showing antimicrobial and anti-inflammatory activities, indicating the compound's utility in creating agents for infection and inflammation treatment (Kendre et al., 2015).
Corrosion Inhibition
Two benzothiazole derivatives were studied for their corrosion inhibiting effects against steel in acidic conditions. These compounds demonstrated significant inhibition efficiency, suggesting potential applications in industrial settings to prevent corrosion and extend the lifespan of metal structures (Hu et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-10-11-19-20(16-17)29-22(23-19)25(14-7-13-24(2)3)21(26)12-15-30(27,28)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTASQDIMPOMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)




![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)



![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)
